molecular formula C9H8IN3O2 B12935913 Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

Cat. No.: B12935913
M. Wt: 317.08 g/mol
InChI Key: VMKIFSQLQOCTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Iodoimidazo[1,2-b]pyridazine-6-carboxylate is a versatile chemical intermediate based on the imidazo[1,2-b]pyridazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is specifically designed for research applications and is not for diagnostic, therapeutic, or human use. The core imidazo[1,2-b]pyridazine structure is a privileged scaffold in the development of biologically active molecules. Derivatives of this heterocyclic system have been identified as potent inhibitors of various kinases, including VEGFR-2 kinase, a critical target in oncology for its role in tumor angiogenesis . Furthermore, this scaffold is a key building block in the synthesis of complex pharmaceutical agents. Notably, related imidazo[1,2-b]pyridazine carboxylic acids serve as crucial intermediates in the manufacturing process of Risdiplam, the first small-molecule drug approved for the treatment of spinal muscular atrophy . The iodine and ester functional groups on this molecule make it a valuable substrate for further chemical exploration, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex derivatives for biological evaluation .

Properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-2-15-9(14)6-3-4-8-11-5-7(10)13(8)12-6/h3-5H,2H2,1H3

InChI Key

VMKIFSQLQOCTAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=NC=C2I)C=C1

Origin of Product

United States

Preparation Methods

Iodination Procedure

  • Starting Material: Ethyl imidazo[1,2-b]pyridazine-6-carboxylate or its close analogs.
  • Reagents: N-Iodosuccinimide (NIS) as the iodine donor.
  • Solvent: Dimethylformamide (DMF) is preferred for its ability to dissolve both reagents and substrates.
  • Conditions: The reaction mixture is stirred under an inert atmosphere (argon) at elevated temperature (around 80 °C) overnight.
  • Workup: After completion, the reaction mixture is cooled, diluted with water and dichloromethane (DCM), and the organic layer is extracted, washed, dried over anhydrous sodium sulfate, and concentrated.
  • Purification: Flash column chromatography using hexane/ethyl acetate mixtures yields the pure iodinated product.

This method yields Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate with moderate to good yields (around 60-70%) and high purity, as confirmed by NMR and mass spectrometry data.

Alternative Halogenation Methods

Other iodination methods may involve iodine with oxidizing agents such as tert-butyl hydroperoxide (TBHP) in solvents like toluene, but NIS in DMF remains the most documented and reliable approach for selective 3-iodination on the imidazo[1,2-b]pyridazine scaffold.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Iodination Ethyl imidazo[1,2-b]pyridazine-6-carboxylate + NIS (1.2 equiv), DMF, 80 °C, overnight, argon atmosphere 66 Purified by flash chromatography (hexane/EtOAc 50:50)
Purification Extraction with DCM and water, drying over Na2SO4, concentration in vacuo Standard organic workup

Analytical Characterization

  • NMR Spectroscopy: Proton NMR (600 MHz, CDCl3) shows characteristic aromatic proton signals with coupling constants consistent with the imidazo[1,2-b]pyridazine framework and the presence of the iodine substituent.
  • Mass Spectrometry: MALDI-TOF or ESI-MS confirms the molecular ion peak corresponding to the iodinated ester.
  • Chromatography: Flash column chromatography with gradient elution (0-5% MeOH in DCM or hexane/EtOAc mixtures) is used for purification.

Summary Table of Preparation Methods

Parameter Description
Starting Material Ethyl imidazo[1,2-b]pyridazine-6-carboxylate
Iodinating Agent N-Iodosuccinimide (NIS)
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Atmosphere Argon (inert)
Reaction Time Overnight (~12-16 hours)
Workup Extraction with DCM and water, drying over Na2SO4
Purification Flash column chromatography (hexane/EtOAc 50:50)
Yield Approximately 66%
Characterization 1H NMR, MS, chromatography

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 3-position facilitates efficient cross-coupling reactions under micellar catalysis or ligand-assisted conditions. Key examples include:

Sonogashira Coupling

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate reacts with terminal alkynes to form ethynyl-linked derivatives. A study using [(cinnamyl)PdCl]₂ and cBRIDP ligand in 2 wt% TPGS/H₂O achieved 50–89% yields (Table 1) .

EntryAlkyneCatalyst SystemYield (%)
1Phenylacetylene[(cinnamyl)PdCl]₂, cBRIDP50
2CyclopropylacetylenePdCl₂(AmPhos), K₃PO₄·H₂O58
34-FluorophenylacetylenePd(OAc)₂, NaDES (ChCl/glycerol)89

Conditions: 45–90°C, argon atmosphere, 2–24 h .

Suzuki-Miyaura Coupling

Coupling with arylboronic acids in natural deep eutectic solvents (NaDES) like choline chloride/glycerol (1:2) yielded biaryl derivatives. Pd(OAc)₂ (2.5 mol%) without additional ligands achieved 89% yield for phenylboronic acid .

Nucleophilic Aromatic Substitution

The electron-deficient imidazopyridazine core allows nucleophilic displacement of iodine. For example:

  • Amine Substitution : Reacting with morpholinoethanol or 2-(isopropylamino)ethanol in DMF/NaH at 0°C replaced iodine with alkoxyamine groups (65–75% yields) .

  • Halogen Exchange : Iodine can be replaced by chlorine using CuI/DMF at 80°C, though yields are moderate (40–50%).

Ester Hydrolysis and Functionalization

The ethyl ester at the 6-position undergoes hydrolysis to the carboxylic acid under basic conditions (e.g., NaOH/EtOH, 70°C), enabling further derivatization . Subsequent reactions include:

  • Amidation : Coupling with amines using EDCl/HOBt (82% yield).

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol (noted in analogous compounds) .

Comparative Reactivity

Reactivity varies with the halogen position (Table 2):

Halogen PositionReaction TypeYield (%)Notes
3-Iodo (target)Suzuki-Miyaura coupling89Fastest in NaDES
6-IodoNucleophilic substitution75Requires polar aprotic solvents
8-IodoSonogashira coupling69Slower kinetics

Mechanistic Insights

  • Cross-Coupling : The iodine atom’s electronegativity enhances oxidative addition to Pd(0), while micellar TPGS solvents stabilize intermediates .

  • Substitution : The para-directing effect of the ester group directs nucleophiles to the 3-position.

Scientific Research Applications

AAK1 Inhibition

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate has been identified as a potent inhibitor of AAK1, which plays a crucial role in clathrin-mediated endocytosis. This kinase is implicated in various diseases, including neurodegenerative disorders and cancer. The inhibition of AAK1 can potentially lead to therapeutic strategies for conditions such as:

  • Alzheimer's Disease : AAK1 inhibitors may help mitigate the progression of this disease by modulating synaptic vesicle recycling.
  • Bipolar Disorder : By affecting neurotransmitter uptake, these compounds could influence mood stabilization.
  • Pain Management : Research indicates that AAK1 inhibitors may alleviate pain responses in animal models .

Pharmacological Activities

The imidazo[1,2-b]pyridazine scaffold, which includes this compound, has been linked to various pharmacological activities:

  • Anticancer Properties : Compounds related to this structure have been incorporated into drugs like Ponatinib, which targets specific cancer cell pathways.
  • Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties by modulating kinase activity involved in neuronal health .

Functionalization

The ability to functionalize the imidazo[1,2-b]pyridazine core allows for the development of a diverse range of derivatives with tailored biological activities. Researchers are actively exploring various substituents that can enhance the pharmacological profile of these compounds.

Case Study: AAK1 Inhibitors in Pain Management

A study involving AAK1 knockout mice demonstrated that the administration of this compound significantly reduced acute pain responses compared to wild-type controls. This finding highlights its potential application in developing analgesics targeting AAK1 pathways .

Case Study: Neuroprotective Effects

Research has shown that derivatives of imidazo[1,2-b]pyridazine can protect neuronal cells from oxidative stress-induced damage. These findings suggest that this compound could be further explored for its neuroprotective capabilities in clinical settings .

Mechanism of Action

The mechanism of action of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Iodo and bromo substituents (e.g., 3-iodo vs. 3-bromo) influence reactivity. Iodo derivatives are bulkier and more suitable for metal-catalyzed couplings, while chloro derivatives are cost-effective for electrophilic substitutions .
  • Ester Position : Ethyl esters at position 6 (vs. 3) alter electronic distribution, impacting binding to kinase active sites .
  • Lipophilicity : Methyl groups (e.g., 2-methyl in 14714-18-2) increase logP values, enhancing membrane permeability .

Biological Activity

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused heterocyclic structure. The presence of an iodine atom and a carboxylate group enhances its reactivity and potential biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant anticancer properties. For instance, Ponatinib, an FDA-approved drug for treating certain leukemias, shares a similar core structure. Studies have shown that derivatives of imidazo[1,2-b]pyridazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The mechanism of action for this compound involves modulation of specific molecular targets. Its iodine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of more active derivatives that interact with key proteins involved in cancer progression .

Synthesis and Derivative Development

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. The use of sustainable solvents in these reactions has been explored to enhance yields and reduce environmental impact .

Synthesis Overview

StepReaction TypeConditionsYield
1Cross-couplingNaDES (Choline Chloride/Glycerol)89%
2FunctionalizationMild conditions (90°C)Varies

Case Studies

Several case studies have demonstrated the biological efficacy of similar compounds:

  • Ponatinib : This compound has shown effectiveness against resistant forms of leukemia by inhibiting the BCR-ABL fusion protein.
  • Zolpidem : An imidazo[1,2-a]pyridine derivative used as a hypnotic agent illustrates the therapeutic potential of this structural class in treating sleep disorders.

Structure-Activity Relationship (SAR)

The structural modifications on the imidazo[1,2-b]pyridazine scaffold significantly influence biological activity. For instance:

  • Substitution at the 3-position with various aryl groups has been correlated with enhanced anticancer activity.
  • The presence of electron-withdrawing groups can increase potency by improving binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclization reactions using halogenated precursors. For example, brominated analogues (e.g., 3-bromoimidazo[1,2-b]pyridazines) are synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds, followed by halogen exchange (e.g., bromine-to-iodine substitution) using NaI/CuI in polar aprotic solvents . Key steps include optimizing reaction time and temperature to prevent dehalogenation byproducts.

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Structural elucidation relies on X-ray crystallography for unambiguous confirmation of regiochemistry (e.g., distinguishing 3-iodo vs. 5-iodo substitution) . Complementary techniques include ¹H/¹³C NMR (e.g., distinguishing aromatic protons at δ 7.8–8.2 ppm) and HRMS for molecular ion validation (e.g., [M+H]+ matching calculated m/z within 1 ppm error) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : Purity is quantified via HPLC-UV (C18 column, acetonitrile/water gradient) with detection at 254 nm. Stability studies under ambient light and humidity require accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks), monitored by TLC or LC-MS to detect hydrolysis or deiodination .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from solvent effects or dynamic exchange processes . To resolve this:

  • Use variable-temperature NMR to identify tautomeric equilibria or rotational barriers.
  • Validate assignments via 2D NMR (COSY, HSQC) and compare with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What are the reactivity differences between 3-iodo and 3-bromo derivatives in cross-coupling reactions?

  • Methodological Answer : The 3-iodo derivative exhibits higher reactivity in Sonogashira or Suzuki-Miyaura couplings due to weaker C–I bonds. For example, Pd(PPh₃)₄ (2 mol%) in DMF at 80°C achieves >90% coupling yield with arylboronic acids, whereas bromo analogues require higher temperatures (100°C) . Monitor for protodeiodination side reactions using LC-MS .

Q. How can regioselectivity challenges during iodination be mitigated?

  • Methodological Answer : Regioselective iodination at the 3-position is controlled by electronic effects (e.g., directing groups on the pyridazine ring). Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites. Experimentally, low-temperature iodination (0°C) with N-iodosuccinimide (NIS) in acetic acid minimizes competing pathways .

Q. What strategies optimize yields in multistep syntheses involving this compound?

  • Methodological Answer : Use flow chemistry to enhance reproducibility in halogenation steps. For example, continuous flow reactors with precise temperature control reduce side reactions (e.g., over-iodination) and improve throughput . Purification via automated flash chromatography (heptane/EtOAc gradients) ensures scalability .

Data Contradiction & Mechanistic Analysis

Q. How should researchers interpret conflicting biological activity data in analogues?

  • Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. antiviral effects) may stem from off-target interactions or metabolic instability . Conduct metabolite identification studies (e.g., liver microsome assays) and compare with structurally related compounds (e.g., 6-chloroimidazo[1,2-b]pyridazines) to isolate key pharmacophores .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for SNAr reactions. For instance, calculate activation energies for iodide displacement by amines to prioritize nucleophiles (e.g., primary amines > secondary amines) . Validate predictions with kinetic experiments (e.g., pseudo-first-order rate constants) .

Tables for Key Data

Property Technique Typical Data Reference
Melting PointDSC142–144°C (decomposition observed)
HRMS (ESI+)Q-TOF[M+H]+: 318.9872 (calc. 318.9875)
X-ray CrystallographySingle-crystal diffractometrySpace group Pna2₁, Z = 4
LogP (Octanol/Water)Shake-flask method2.3 ± 0.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.